

Molecular structure of 1,8-Diazacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diazacyclotetradecane-2,9-dione

Cat. No.: B039137

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **1,8-Diazacyclotetradecane-2,9-dione**

Abstract

1,8-Diazacyclotetradecane-2,9-dione is a macrocyclic diamide notable for its unique 14-membered ring structure.^[1] Historically identified as a cyclic dimer of ε-caprolactam, it is a significant compound in the industrial production of nylon-6.^[1] Beyond its role in polymer chemistry, its distinct architecture makes it a versatile building block in supramolecular chemistry, a scaffold in medicinal chemistry, and a multidentate ligand in catalysis.^{[1][2][3]} This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and diverse applications for researchers, scientists, and drug development professionals.

Introduction

The initial scientific interest in **1,8-diazacyclotetradecane-2,9-dione** arose from its identification as a cyclic oligomer or by-product in the large-scale manufacturing of nylon-6 from its monomer, caprolactam.^[1] Its formation and properties were studied to optimize the polymerization process.^[1] Structurally, it is a macrocyclic lactam with a 14-membered ring containing two amide groups, which provide sites for hydrogen bonding and further chemical modification.^[1] This has positioned the compound as a valuable scaffold in supramolecular chemistry and for designing complex molecular architectures.^{[1][3]} Current research has

expanded its relevance into materials science for creating metal-organic frameworks (MOFs), and into medicinal chemistry as a potential drug carrier and a scaffold for novel therapeutics.[\[2\]](#)
[\[3\]](#)

Molecular Structure and Physicochemical Properties

1,8-Diazacyclotetradecane-2,9-dione is an organic compound with the molecular formula $C_{12}H_{22}N_2O_2$.[\[2\]](#)[\[3\]](#) Its structure consists of a 14-membered ring containing two nitrogen atoms and two carbonyl groups, classifying it as a diamide.[\[1\]](#)[\[4\]](#) This structure allows it to act as a multi-dentate ligand, forming stable complexes with various metal ions.[\[2\]](#)[\[4\]](#) The compound is known to exist in at least two polymorphic forms, α and β .[\[1\]](#)[\[2\]](#) The α -form can dissolve and rapidly transform into the more stable β -form in solvents like methanol.[\[2\]](#) In aqueous solutions, these dimers can aggregate to form multi-slice layers and other compact structures.[\[1\]](#)[\[2\]](#)

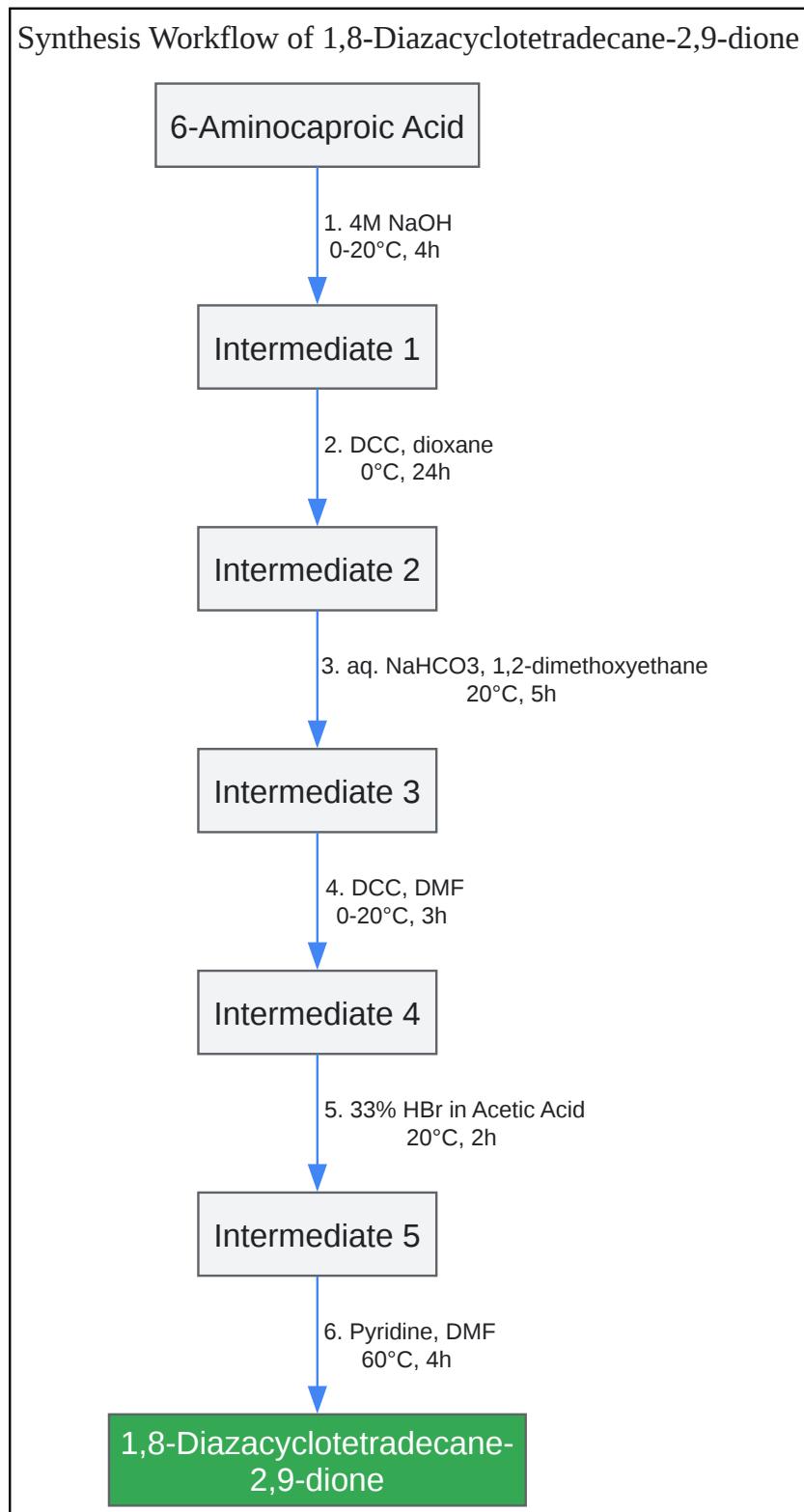
Table 1: Chemical Identifiers for **1,8-Diazacyclotetradecane-2,9-dione**

Identifier	Value
IUPAC Name	1,8-diazacyclotetradecane-2,9-dione [2] [5] [6]
Synonyms	Caprolactam cyclic dimer, 6-Aminohexanoate Cyclic Dimer, Nylon-6 cyclic oligomer [2] [4] [5]
CAS Number	56403-09-9 [2] [6] [7]
Molecular Formula	$C_{12}H_{22}N_2O_2$ [2] [3] [7] [8]
Molecular Weight	226.32 g/mol [2] [3] [7]
InChI	InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) [2] [6] [8]
InChIKey	HERSSAVMHCMYSQ-UHFFFAOYSA-N [1] [2] [3] [8]
Canonical SMILES	<chem>C1CCC(=O)NCCCCC(=O)NCC1</chem> [2] [3] [6]

Table 2: Physicochemical and Predicted Properties

Property	Value	Source
Melting Point	341 °C	[3]
Crystal System	Triclinic (one form)	[1]
Predicted XLogP3	0.6	[9]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem

Synthesis and Experimental Protocols


The most prominently documented synthesis of **1,8-diazacyclotetradecane-2,9-dione** is achieved through the multi-step cyclization of 6-aminocaproic acid.[3][5] This laboratory-scale method is favored for yielding a high-purity product.[5] Other reported methods include reactions involving diketones and amines under controlled conditions.[3]

Detailed Experimental Protocol: Cyclization of 6-Aminocaproic Acid[5][7]

A detailed, multi-step protocol for the synthesis is outlined below:

- Initial Reaction: 6-Aminocaproic acid (at 83% concentration) is reacted with four molar equivalents of sodium hydroxide (NaOH). The reaction is maintained at a temperature of 0-20°C for 4 hours.[5][7]
- First Cyclization Step: The mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) in dioxane is introduced. This reaction proceeds for 24 hours.[5][7]
- Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane are added, with the reaction continuing for 5 hours.[2][5]
- Second Cyclization Step: At a 90% concentration and a temperature range of 0-20°C, DCC in dimethylformamide (DMF) is added. This step proceeds for 3 hours.[2][5][7]

- Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.[2][5][7]
- Final Cyclization: The final product is yielded by adding pyridine in dimethylformamide (DMF) at 60°C for 4 hours.[2][5][7]

[Click to download full resolution via product page](#)

A diagram illustrating the multi-step synthesis protocol.

Spectroscopic and Crystallographic Data

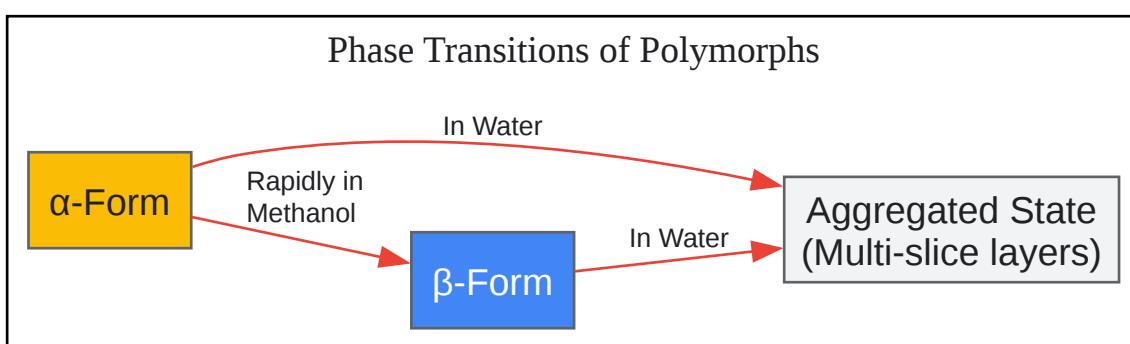
Characterization of **1,8-diazacyclotetradecane-2,9-dione** is typically performed using standard analytical techniques. While detailed spectra are found in specialized databases, a summary of available and predicted data is presented below.[6][10] The crystal structure of its polymorphs has been investigated, with one form reported to have a triclinic crystal system.[1] This is distinct from a positional isomer, 1,8-diazacyclotetradecane-2,7-dione, which adopts a monoclinic lattice.[1]

Table 3: Summary of Spectroscopic and Mass Spectrometry Data

Data Type	Details
¹³ C NMR	Spectra available in databases such as PubChem.[6]
Gas Chromatography (GC)	Data available via the NIST Chemistry WebBook.[8]
Mass Spectrometry (MS)	Predicted Collision Cross Section (CCS) values (\AA^2) calculated using CCSbase:[9] • $[\text{M}+\text{H}]^+$: 154.6 • $[\text{M}+\text{Na}]^+$: 156.6 • $[\text{M}-\text{H}]^-$: 149.6

Applications in Research and Industry

The unique structural features of **1,8-diazacyclotetradecane-2,9-dione** make it a valuable compound in both industrial and academic settings.


- Industrial Chemistry: It is an essential component related to the production of nylon 6, where its formation can influence the properties of polyamide fibers and resins.[1][3] It is also used as an intermediate in the synthesis of other polymers and organic compounds.[3]
- Materials Science: Its ability to form hydrogen bonds makes it a suitable building block for developing supramolecular assemblies.[3] Researchers have also investigated its use in creating porous, crystalline materials known as metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.[1][3]

- Medicinal Chemistry and Drug Development: The 14-membered ring serves as a potential scaffold for designing new drugs.[3] Studies have shown that some derivatives exhibit antibacterial and antifungal properties.[3] Furthermore, it can act as a drug carrier, helping to enhance the solubility, stability, and targeting of medications.[2]
- Bioimaging and Catalysis: As a multidentate ligand, it forms stable complexes with metal ions.[2][4] These metal complexes are utilized in catalysis for various organic reactions and have been employed as MRI contrast agents for clearer and more accurate bioimaging.[2]

Polymorphism and Phase Transitions

1,8-Diazacyclotetradecane-2,9-dione exhibits interesting phase behavior dependent on its environment, primarily involving its α and β crystalline forms.[2]

- In Methanol: The α -form is soluble and undergoes a rapid transformation into the β -form.[2]
- In Caprolactam Solution: At lower temperatures, a transition occurs where the forms co-precipitate.[2]
- In Water: The dimers tend to aggregate, transforming into multi-slice layers and other compact structures.[1][2] The addition of a small amount of water to needle-shaped crystals has been observed to cause a rapid change into star-shaped lamellae.[1]

[Click to download full resolution via product page](#)

Logical relationship of polymorphic phase transitions.

Conclusion

1,8-Diazacyclotetradecane-2,9-dione is a molecule of significant academic and industrial interest. Originating as a by-product of nylon-6 synthesis, its well-defined macrocyclic structure has enabled its application in diverse fields, including materials science, medicinal chemistry, and catalysis. Its rich polymorphism and capacity for hydrogen bonding and metal coordination continue to make it a subject of ongoing research. This guide has summarized the core structural, chemical, and application-based knowledge of this versatile compound, providing a foundational resource for scientific and developmental professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]
- 4. CAS 56403-09-9: 1,8-Diazacyclotetradecane-2,9-dione [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,8-Diazacyclotetradecane-2,9-dione | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,8-diazacyclotetradecane-2,9-dione synthesis - chemicalbook [chemicalbook.com]
- 8. 1,8-Diazacyclotetradecane-2,9-dione [webbook.nist.gov]
- 9. PubChemLite - 1,8-diazacyclotetradecane-2,9-dione (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Molecular structure of 1,8-Diazacyclotetradecane-2,9-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039137#molecular-structure-of-1-8-diazacyclotetradecane-2-9-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com